

LC-MS/MS parameters for analyzing Furosemide Impurity A

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Compound of Interest

Compound Name: (2-Methyl-4-sulfamoyl-phenoxy)-
acetic acid

CAS No.: 91004-91-0

Cat. No.: B3166304

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Application Note: High-Resolution LC-MS/MS Quantitation of Furosemide Impurity A (Iso-Furosemide)

Executive Summary

Objective: To establish a robust, validated LC-MS/MS protocol for the specific quantitation of Furosemide Impurity A (2-chloro-4-furfurylamino-5-sulfamoylbenzoic acid) in the presence of the parent drug. Challenge: Impurity A is a positional isomer of Furosemide. Both compounds share the same molecular formula (

) and monoisotopic mass (330.007 Da). Consequently, they exhibit identical precursor ions (

329.0) and overlapping fragmentation patterns, rendering standard mass discrimination impossible. Solution: This protocol utilizes a Biphenyl stationary phase to exploit

interactions for superior chromatographic selectivity, ensuring baseline resolution (

) prior to MS/MS detection.

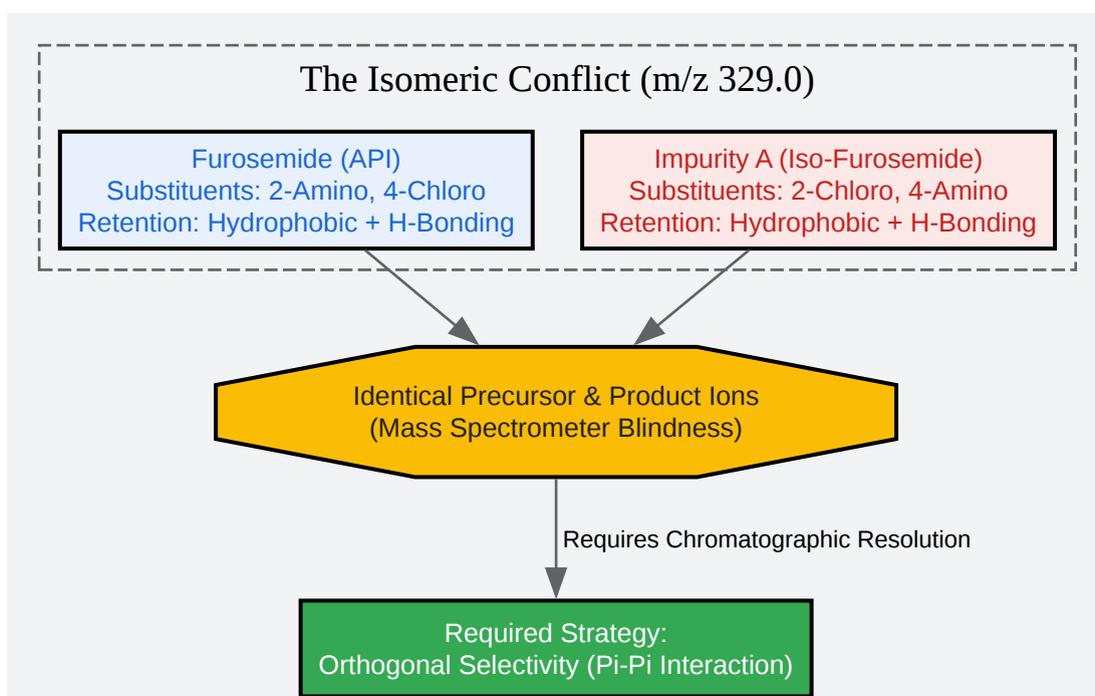
Scientific Background & Mechanistic Insight

The Isomeric Challenge

Regulatory bodies (ICH Q3A/B, Ph. Eur., USP) require stringent control of impurities. Furosemide Impurity A (often called Iso-Furosemide) arises during synthesis or degradation.

- Furosemide (Parent): 4-chloro-2-(furfurylamino)-5-sulfamoylbenzoic acid.
- Impurity A (Isomer): 2-chloro-4-(furfurylamino)-5-sulfamoylbenzoic acid.

The structural difference lies solely in the swapping of the chlorine and furfurylamino groups on the benzene ring. Standard C18 columns often fail to separate these species adequately due to their nearly identical hydrophobicity (logP).



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Figure 1: Structural isomerism creates a "mass blindness" effect, necessitating chromatographic separation.[1]

Method Development Strategy

Stationary Phase Selection: Why Biphenyl?

While C18 columns rely on hydrophobic interaction, Biphenyl columns offer a dual mechanism: [1]

- Hydrophobicity: Comparable to C18.
- Interactions: The biphenyl ring on the stationary phase interacts strongly with the furan ring and the electron-deficient benzene ring of the analytes. The positional difference of the electron-withdrawing Chlorine atom alters the

-cloud density, creating a significant selectivity difference between Furosemide and Impurity A that C18 cannot achieve.

Mobile Phase Chemistry

- Ionization Mode: Negative ESI is mandatory due to the acidic carboxylic acid and sulfonamide moieties.
- Buffer Selection: Ammonium Acetate (10 mM) is preferred over Formic Acid alone.
 - Reasoning: While Formic Acid provides protons, Furosemide is acidic (). At neutral to slightly acidic pH (pH 4.5–6.0), the ionization efficiency in negative mode is stabilized, and peak shape is improved by preventing mixed-mode interactions with residual silanols.

Detailed Experimental Protocol

Equipment & Reagents

- LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).
- MS System: Triple Quadrupole (e.g., Sciex 6500+, Thermo Altis, or Waters Xevo TQ-XS).
- Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 100 x 2.1 mm, 2.6 μm or 1.7 μm .
- Reagents: LC-MS Grade Methanol, Acetonitrile, Ammonium Acetate, Glacial Acetic Acid.

LC Parameters

Parameter	Setting	Rationale
Column Temp	40°C	Enhances mass transfer and reduces backpressure.
Flow Rate	0.4 mL/min	Optimal linear velocity for ESI efficiency.
Injection Vol	2–5 µL	Minimize band broadening; prevent overload.
Mobile Phase A	10 mM Ammonium Acetate (pH 4.5 with Acetic Acid)	Buffer controls ionization state; pH 4.5 ensures stability.
Mobile Phase B	Methanol	MeOH provides better selectivity for aromatic isomers than ACN.

Gradient Profile:

- 0.0 min: 30% B
- 1.0 min: 30% B (Isocratic hold to focus analytes)
- 6.0 min: 70% B (Slow ramp to separate isomers)
- 6.1 min: 95% B (Wash)
- 8.0 min: 95% B
- 8.1 min: 30% B (Re-equilibration)
- 10.0 min: Stop

MS/MS Parameters (Negative ESI)

- Source: ESI Negative ()

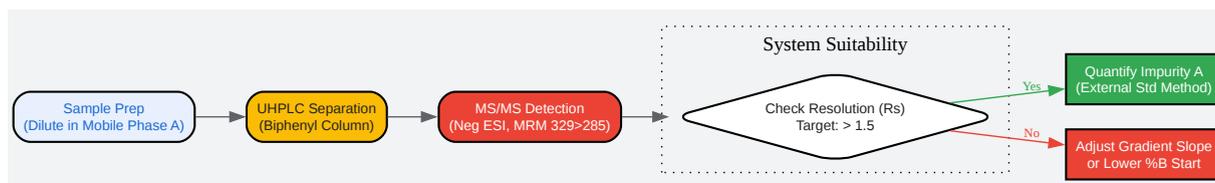
- Spray Voltage: -2500 V to -4500 V (Instrument dependent)
- Source Temp: 450°C (Ensure desolvation of aqueous buffer)

MRM Transitions:

Analyte	Precursor ()	Product ()	Dwell (ms)	CE (eV)	Type
Furosemide	329.0	285.0	50	-20	Quantifier (Loss of)
Furosemide	329.0	205.0	50	-35	Qualifier
Impurity A	329.0	285.0	50	-20	Quantifier
Impurity A	329.0	205.0	50	-35	Qualifier

Note: Since transitions are identical, identification relies entirely on Retention Time (RT). Impurity A typically elutes after Furosemide on a Biphenyl column due to stronger retention.

Workflow & Decision Logic



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Figure 2: Operational workflow emphasizing the critical resolution check.

Validation & Quality Control

To ensure the trustworthiness of this method, the following validation parameters (based on ICH Q2) must be met:

- Specificity (Critical): Inject a mixture of Furosemide API () and Impurity A ().
 - Acceptance Criteria: Resolution () between the two peaks must be (baseline separation).
- Linearity: Prepare calibration standards for Impurity A from 1 ng/mL to 1000 ng/mL.
 - Acceptance Criteria: .
- Sensitivity (LOQ): Determine the concentration where Signal-to-Noise (S/N) .
 - Target: LOQ should be of the API concentration (reporting threshold).
- Carryover: Inject a blank after the highest standard.
 - Acceptance Criteria: Peak area in blank of the LOQ area.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Co-elution of Impurity A & API	Insufficient selectivity; Gradient too steep.	Switch to Methanol (from ACN); flatten the gradient slope between 4-8 mins.
Low Sensitivity (Neg Mode)	pH too low (suppression) or source temp too low.	Adjust aqueous phase to pH 4.5–5.0; Increase source temp to 500°C.
RT Shift	Column equilibration issue or pH drift.	Ensure 5 column volumes of re-equilibration; Prepare fresh buffer daily.

References

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